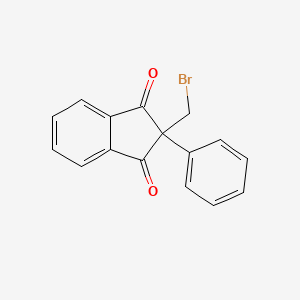

2-Bromomethyl-2-phenyl-indan-1,3-dione

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H11BrO2 |

|---|---|

Molekulargewicht |

315.16 g/mol |

IUPAC-Name |

2-(bromomethyl)-2-phenylindene-1,3-dione |

InChI |

InChI=1S/C16H11BrO2/c17-10-16(11-6-2-1-3-7-11)14(18)12-8-4-5-9-13(12)15(16)19/h1-9H,10H2 |

InChI-Schlüssel |

KBWSNLPSTGJOAY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CBr |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Bromomethyl 2 Phenyl Indan 1,3 Dione

Established Synthetic Pathways to the Indane-1,3-dione Core Structure

The indane-1,3-dione framework is a well-known scaffold in organic chemistry, and several reliable methods for its synthesis have been established. nih.gov The most common and straightforward pathway involves a base-catalyzed condensation reaction between a dialkyl phthalate (B1215562) and an alkyl acetate (B1210297). nih.gov

In this method, the nucleophilic addition of the enolate of an alkyl acetate, such as ethyl acetate, to a dialkyl phthalate, like diethyl phthalate, under basic conditions (e.g., sodium ethoxide) yields an intermediate anion. nih.gov Subsequent heating under acidic conditions facilitates hydrolysis and decarboxylation to produce the final indane-1,3-dione structure. nih.gov

Alternative strategies have also been developed. One such method involves the conversion of phthalic anhydride (B1165640) into indane-1,3-dione using reagents like diethyl malonate in the presence of a clay catalyst or ethyl acetoacetate (B1235776) with acetic anhydride and triethylamine. nih.gov For substituted indane-1,3-diones, the choice of synthetic route can depend on the nature of the substituents on the aromatic ring. nih.gov

| Method | Starting Materials | Key Reagents/Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Phthalate-Acetate Condensation | Dialkyl Phthalate, Alkyl Acetate | Base (e.g., Sodium Ethoxide), followed by Acidic Hydrolysis | ~50% | nih.gov |

| Phthalic Anhydride Route | Phthalic Anhydride, Diethyl Malonate | Montmorillonite KSF clay | Variable | nih.gov |

| Phthalic Anhydride Route (alternative) | Phthalic Anhydride, Ethyl Acetoacetate | Acetic Anhydride, Triethylamine | Variable | nih.gov |

Strategies for Regioselective Introduction of the Bromomethyl Moiety at the C2-Position

The introduction of the bromomethyl group specifically at the C2 position of the 2-phenyl-indan-1,3-dione scaffold requires a precursor that can be selectively halogenated. A logical precursor is 2-methyl-2-phenyl-indan-1,3-dione. The synthesis, therefore, involves methylation of 2-phenyl-indan-1,3-dione, followed by bromination of the methyl group.

Direct halogenation of the methyl group on the 2-methyl-2-phenyl-indan-1,3-dione intermediate is an effective strategy. The presence of the electron-withdrawing carbonyl and phenyl groups activates the benzylic-like methyl protons, making them susceptible to radical bromination.

A highly efficient method involves photoredox-catalyzed radical bromination. In this protocol, 2-methyl-2-phenyl-indan-1,3-dione is treated with N-bromosuccinimide (NBS) as the bromine source. The reaction is carried out under visible light irradiation, often with an additive like bromoacetic acid, in a suitable solvent such as dichloromethane. This method has been reported to achieve near-quantitative yields of the target compound, 2-Bromomethyl-2-phenyl-indan-1,3-dione.

Classical electrophilic bromination using molecular bromine (Br₂) in a solvent like acetic acid can also be employed to target the activated methyl group. Optimization of these methods typically involves adjusting the equivalents of the brominating agent, reaction time, temperature, and light source (for photochemical reactions) to maximize yield and minimize side products.

| Method | Brominating Agent | Key Conditions | Reported Yield |

|---|---|---|---|

| Photoredox-Catalyzed Radical Bromination | N-Bromosuccinimide (NBS) | Visible light (e.g., 450 nm LED), Dichloromethane, 24 h | 99% |

| Electrophilic Bromination | Molecular Bromine (Br₂) | Acetic Acid | Variable |

An alternative to the sequential functionalization of the indane-1,3-dione core is a convergent approach that utilizes precursors already containing the bromomethyl group. In such a strategy, a synthon containing the bromomethyl moiety could be coupled with another fragment to construct the final molecule.

For instance, a theoretical pathway could involve the reaction of a bromomethyl-substituted malonic ester derivative with a phthalate-based precursor. However, this approach is often more complex and less common than the divergent strategy of functionalizing a pre-formed 2-phenyl-indan-1,3-dione ring system due to the potential for side reactions involving the reactive bromomethyl group under the conditions required for ring formation.

Methodologies for Stereoselective Incorporation of the Phenyl Substituent at C2

The introduction of the phenyl group at the C2 position is a critical step in the synthesis. Since the target molecule possesses a quaternary carbon at the C2 position, which is not a stereocenter, the primary challenge is regioselectivity rather than stereoselectivity. The goal is to ensure the phenyl group adds exclusively at the C2 position.

One of the most effective methods for this transformation is the palladium-catalyzed direct α-arylation of indane-1,3-dione. organic-chemistry.org This cross-coupling reaction utilizes an aryl halide (e.g., iodobenzene) or an aryl triflate as the phenyl source and a palladium catalyst, often with a specialized phosphine (B1218219) ligand like tBu-XPhos. organic-chemistry.org This method offers a broad substrate scope and typically provides the 2-phenyl-indan-1,3-dione intermediate in good to excellent yields. organic-chemistry.org

Older, more classical methods include the reaction of phthalide (B148349) with benzaldehyde (B42025) in the presence of a strong base like sodium ethoxide. Another route involves the reaction of 2-diazo-1,3-indanedione with benzene (B151609) in the presence of a rhodium(II) acetate catalyst. acsgcipr.org

Convergent and Divergent Synthetic Approaches to 2-Bromomethyl-2-phenyl-indan-1,3-dione

The synthesis of 2-Bromomethyl-2-phenyl-indan-1,3-dione can be viewed through the lens of both divergent and convergent strategies.

Divergent Approach: This is the more practical and commonly employed strategy. The synthesis begins with a common, readily accessible starting material, indane-1,3-dione. This core is then functionalized to create a key intermediate, 2-phenyl-indan-1,3-dione. This intermediate can then serve as a branch point for the synthesis of a variety of derivatives. For the target molecule, the path continues with methylation at C2, followed by bromination. This approach is efficient as the same intermediate can be used to synthesize other 2-phenyl-2-substituted-indan-1,3-diones.

Green Chemistry Considerations in the Synthesis of 2-Bromomethyl-2-phenyl-indan-1,3-dione

Applying the principles of green chemistry to the synthesis of 2-Bromomethyl-2-phenyl-indan-1,3-dione can help minimize its environmental impact. primescholars.com

Use of Greener Solvents and Catalysts: For the Knoevenagel-type reactions sometimes used to create precursors, the use of non-hazardous solvents like ethanol (B145695) or even water has been explored. acs.orgencyclopedia.pub The use of task-specific ionic liquids as both a solvent and catalyst has been shown to be a green, low-cost, and high-yield method for synthesizing related 2-arylidenindane-1,3-diones at room temperature, avoiding volatile organic solvents. acs.orgnih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the reactants into the final product. primescholars.com Palladium-catalyzed cross-coupling reactions, while powerful, can have lower atom economy due to the use of stoichiometric bases and the generation of salt byproducts. In contrast, condensation reactions that produce only water as a byproduct are highly atom-economical. researchgate.net

Safer Reagents: In the bromination step, using N-bromosuccinimide (NBS) is considered a greener alternative to using elemental bromine (Br₂). Bromine is a highly corrosive, toxic, and volatile liquid, whereas NBS is a solid that is easier and safer to handle. Further greening this step could involve the in situ generation of the brominating agent from safer precursors like sodium bromide and an oxidant. Mechanochemistry, using ball milling to conduct reactions in a solvent-free manner, also represents a promising green alternative for halogenation reactions. nih.gov

Comparative Analysis of Synthetic Efficiency, Yields, and Purity Profiles

A comprehensive evaluation of the different synthetic pathways to 2-Bromomethyl-2-phenyl-indan-1,3-dione reveals a trade-off between reaction efficiency, yield, safety, and the purity of the final product. The primary methods for its synthesis include electrophilic bromination, photoredox catalysis, nucleophilic substitution, and oxidative bromination.

Electrophilic Bromination: This classical approach typically employs reagents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) to introduce a bromine atom at the benzylic position of 2-methyl-2-phenyl-indan-1,3-dione. While cost-effective, this method can suffer from a lack of selectivity, potentially leading to the formation of multiple brominated byproducts and thus complicating purification. The reaction conditions, such as temperature and solvent, must be carefully controlled to optimize the yield of the desired product. For instance, the use of NBS in a suitable solvent like acetonitrile (B52724) at controlled temperatures can afford the product in moderate to good yields. nih.gov However, the purification process often requires column chromatography to achieve high purity.

Photoredox Catalysis: Representing a more modern and highly efficient approach, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of 2-Bromomethyl-2-phenyl-indan-1,3-dione. This method utilizes a photocatalyst, such as an iridium or ruthenium complex, which, upon activation by visible light, can facilitate the radical bromination of the starting material with high selectivity. grantome.comrsc.org This technique often proceeds under mild reaction conditions and can provide near-quantitative yields of the desired product. The high selectivity of the photoredox-catalyzed reaction often results in a cleaner reaction profile, simplifying the purification process and leading to a product of high purity.

Nucleophilic Substitution: An alternative strategy involves the conversion of a precursor, 2-hydroxymethyl-2-phenyl-indan-1,3-dione, to the target compound via nucleophilic substitution. Reagents such as phosphorus tribromide (PBr₃) are commonly used for this transformation. This method's effectiveness is contingent on the availability and stability of the starting hydroxymethyl derivative. While it can provide a direct route to the final product, the handling of corrosive and moisture-sensitive reagents like PBr₃ requires careful experimental setup. The yields obtained through this method can be variable, and purification is necessary to remove phosphorus-containing byproducts.

Oxidative Bromination: This method employs an oxidizing agent in conjunction with a bromide source to generate an electrophilic bromine species in situ. A notable example is the use of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the presence of sodium bromide (NaBr). amazonaws.comnih.govnih.gov This approach offers an alternative to the direct use of hazardous brominating agents. The reaction typically proceeds under mild conditions and can offer good yields. However, the cost of specialized reagents like Selectfluor® may be a consideration for large-scale synthesis. The purity of the product is generally good, though chromatographic purification may still be necessary to remove any unreacted starting materials or byproducts.

Comparative Data:

The following interactive table summarizes the key parameters for the different synthetic methodologies, allowing for a direct comparison of their efficiency, yields, and typical purity profiles.

| Synthetic Method | Brominating Agent/Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity Profile |

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Acetonitrile | 0 - Room Temp | 0.5 - 2 | Moderate to Good | Requires chromatographic purification |

| Photoredox Catalysis | N-Bromosuccinimide (NBS) / Photocatalyst | Organic Solvent | Room Temp | 12 - 24 | Very High (up to 99%) | High purity, often minimal purification needed |

| Nucleophilic Substitution | Phosphorus Tribromide (PBr₃) | Diethyl Ether | Reflux | 8 | Variable | Requires careful workup and purification |

| Oxidative Bromination | Selectfluor® / Sodium Bromide | Acetonitrile/Water | 70 | 12 | Good | Good purity, may require chromatography |

The choice of synthetic methodology for 2-Bromomethyl-2-phenyl-indan-1,3-dione is dictated by factors such as desired yield, purity requirements, cost of reagents, and available equipment. For laboratory-scale synthesis where high purity and yield are paramount, photoredox catalysis stands out as the most efficient method. Electrophilic bromination with NBS offers a more traditional and cost-effective approach, though it may necessitate more rigorous purification. Nucleophilic substitution and oxidative bromination provide viable alternatives, each with its own set of advantages and challenges regarding reagent handling and scalability. The selection of the optimal synthetic route will therefore depend on a careful consideration of these factors in the context of the specific application.

Chemical Reactivity and Mechanistic Studies of 2 Bromomethyl 2 Phenyl Indan 1,3 Dione

Reactivity of the Bromomethyl Group: Nucleophilic Substitution, Elimination, and Rearrangement Reactions

The primary reactive site for many transformations of 2-Bromomethyl-2-phenyl-indan-1,3-dione is the carbon-bromine bond within the bromomethyl substituent. This group is an excellent electrophilic center, primed for a variety of reactions.

Nucleophilic Substitution: The bromomethyl group is highly susceptible to nucleophilic substitution, where the bromine atom acts as a good leaving group. A wide array of nucleophiles can displace the bromide ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the C2'-position. Due to the nature of the primary alkyl halide, these reactions are expected to proceed primarily through an SN2 mechanism, which typically results in an inversion of stereochemistry at the reaction center if it were chiral. libretexts.org

Studies on analogous compounds, such as 2-bromomethyl-1,3-thiaselenole, reveal that nucleophilic substitution can proceed through complex, stepwise pathways. mdpi.com In some cases, neighboring groups can provide anchimeric assistance, leading to the formation of cyclic intermediates that influence the reaction's regioselectivity and stereoselectivity. mdpi.com For 2-Bromomethyl-2-phenyl-indan-1,3-dione, the reaction with a given nucleophile would involve the direct attack of the nucleophile on the methylene (B1212753) carbon bearing the bromine atom.

Elimination and Rearrangement Reactions: While nucleophilic substitution is the predominant pathway, elimination reactions can occur under appropriate conditions, typically in the presence of a strong, sterically hindered base. Such a reaction would lead to the formation of a double bond, yielding 2-methylene-2-phenyl-indan-1,3-dione. However, for a primary halide like this, elimination is generally less favored than substitution.

Skeletal rearrangements involving the indane-1,3-dione core have been observed in related systems, particularly in the context of metal-catalyzed reactions. For instance, nickel-catalyzed reactions of porphyrin-indanedione conjugates can result in the elimination of an entire indane-1,3-dione unit and subsequent ring-fusion of the macrocycle. nih.gov While not a direct rearrangement of the bromomethyl group, this demonstrates the potential for complex structural changes within the broader molecular framework under specific catalytic conditions.

Reactivity of the Indane-1,3-dione Carbonyl Groups: Nucleophilic Addition and Condensation Reactions (e.g., Knoevenagel)

The two carbonyl groups of the indane-1,3-dione core are electrophilic centers that can undergo nucleophilic addition. However, their reactivity is often overshadowed by the highly acidic nature of the methylene protons at the C2 position in the parent indane-1,3-dione scaffold. The primary reactions involving this part of the molecule are condensations.

The Knoevenagel condensation is a characteristic reaction of the indane-1,3-dione scaffold. nih.govencyclopedia.pub This reaction involves the condensation of an active methylene compound (like indane-1,3-dione) with an aldehyde or ketone. While the C2 position of 2-Bromomethyl-2-phenyl-indan-1,3-dione is already substituted, precluding its direct participation as the active methylene component, its derivatives, 2-arylidene-1,3-indanediones, are readily synthesized via this route. researchgate.net The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, in a polar solvent like ethanol (B145695). nih.govencyclopedia.pubacs.org The resulting 2-arylidene products are valuable as reactive Michael acceptors and have applications as dyes and bioactive molecules. acs.org The efficiency and environmental friendliness of this condensation have been improved by using water as a solvent or employing task-specific ionic liquids as catalysts. researchgate.netacs.org

Table 1: Catalysts and Conditions for Knoevenagel Condensation of Indan-1,3-dione with Aldehydes

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Piperidine | Ethanol | Reflux | Not Specified | >70% | nih.govencyclopedia.pub |

| None | Water | Ambient | Not Specified | High | researchgate.net |

| 2-HEAF (Ionic Liquid) | Solvent-free | Room Temp | < 1 min | up to 98% | acs.org |

Tautomerism and Isomerization Dynamics of the Indane-1,3-dione Core

The indane-1,3-dione core, being a 1,3-dicarbonyl system, is capable of existing in tautomeric forms. For the parent indane-1,3-dione, this involves a keto-enol equilibrium. However, for 2-substituted derivatives, the nature of the substituent at the C2 position significantly influences the position of this equilibrium. carnegiescience.eduacs.orgnih.gov

Theoretical and spectroscopic studies have shown that 2-substituted indan-1,3-diones can exist in at least three, and potentially up to five, tautomeric forms, especially if the substituent itself contains groups that can participate in proton transfer. acs.orgresearchgate.net The equilibrium is highly sensitive to the solvent's polarity. acs.org For instance, derivatives like 2-formyl- and 2-acetyl-indan-1,3-dione predominantly exist in the enol form (2-hydroxyalkylidene-indan-1,3-dione). carnegiescience.eduacs.orgnih.gov In contrast, a compound like 2-carboxyamide-indan-1,3-dione exists as a mixture of two different tautomers with rapid proton transfer occurring between them. carnegiescience.eduacs.orgnih.gov In the case of 2-Bromomethyl-2-phenyl-indan-1,3-dione, where the C2 position is fully substituted with groups not prone to tautomerization, the molecule is locked in the diketo form.

Electrophilic and Radical Reactions Involving the Phenyl Substituent

The phenyl group attached to the C2 position can theoretically undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The reactivity and regioselectivity of such substitutions would be influenced by the electron-withdrawing nature of the adjacent indane-1,3-dione moiety. This would likely direct incoming electrophiles to the meta positions of the phenyl ring and deactivate the ring towards substitution. Specific studies detailing these reactions on 2-Bromomethyl-2-phenyl-indan-1,3-dione are not widely reported in the literature.

Regarding radical reactions, kinetic studies have been performed on the reactions of phenyl radicals with other molecules, providing insight into their general reactivity. nih.gov The synthesis of the title compound can itself involve a radical mechanism. Photoredox catalysis using N-bromosuccinimide (NBS) under visible light irradiation can generate bromide radicals, which then effect the bromination of a precursor like 2-methyl-2-phenyl-indan-1,3-dione. nih.gov This indicates the stability of the indane-dione core under certain radical conditions.

Multi-Component Reactions (MCRs) Utilizing 2-Bromomethyl-2-phenyl-indan-1,3-dione as a Substrate

The indane-1,3-dione scaffold is a valuable building block in multi-component reactions (MCRs) due to its multiple reactive sites. nih.govrawdatalibrary.net MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex molecules. researchgate.net Many MCRs involving indane-1,3-dione or its derivatives proceed through an initial Knoevenagel condensation, followed by a subsequent cyclization, such as a Michael addition or a Diels-Alder reaction. nih.govmdpi.com

For example, the Passerini three-component reaction, an isocyanide-based MCR, has been successfully applied to indane-1,2,3-trione (ninhydrin) to produce sterically congested 2,2-disubstituted indane-1,3-dione derivatives. researchgate.net While specific MCRs starting directly with 2-Bromomethyl-2-phenyl-indan-1,3-dione are not extensively documented, its structure suggests potential utility. The reactive bromomethyl group could serve as an electrophilic handle to be captured by a nucleophile generated in situ during an MCR, potentially leading to novel heterocyclic systems fused or spiro-linked to the indane core.

Studies on Reaction Kinetics and Proposed Reaction Mechanisms

Mechanistic investigations provide crucial insights into the reactivity of indane-1,3-dione derivatives. Kinetic studies on the bromination of related 2-benzylidene-1,3-indandiones in chloroform (B151607) show that the reaction follows second-order kinetics, being first order with respect to both the substrate and bromine. researchgate.net The proposed mechanism involves the rapid pre-equilibrium formation of a transitory charge-transfer complex, followed by the rate-determining nucleophilic attack of the double bond on the bromine molecule. researchgate.net

Mechanisms for reactions at the indane-1,3-dione core have also been elucidated. The fluorination of indane-1,3-dione with Selectfluor® is proposed to occur via the attack of the enol's double bond onto the electrophilic fluorine source. nih.gov Furthermore, photoredox-catalyzed bromination can proceed through a dual-pathway mechanism involving both electrophilic bromine (Br₂) and radical bromide (Br•) species. nih.gov For nucleophilic substitutions at the bromomethyl group, mechanisms can be complex, as seen in the stepwise reaction of 2-bromomethyl-1,3-thiaselenole, which proceeds through a seleniranium cation intermediate. mdpi.com A plausible mechanism for the Passerini reaction involving the indane core suggests an initial attack of a carboxylic acid on a carbonyl group, followed by reaction with the isocyanide. researchgate.net

Catalytic Transformations Facilitated by or Applied to 2-Bromomethyl-2-phenyl-indan-1,3-dione

Catalysis plays a pivotal role in controlling the reactivity and efficiency of transformations involving the indane-1,3-dione framework.

Base and Acid Catalysis: Simple base catalysis, often with piperidine, is standard for Knoevenagel condensations to form 2-arylidene derivatives. nih.gov

Ionic Liquid Catalysis: Task-specific ionic liquids, such as 2-hydroxyethylammonium formate (B1220265) (2-HEAF), have been shown to be highly effective catalysts and reaction media for Knoevenagel condensations, allowing for rapid, high-yield, and environmentally friendly synthesis at room temperature. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis is a modern and powerful tool for radical reactions. It has been employed for the selective α,α-dibromination of 1,3-diketones and for the synthesis of brominated indane-1,3-diones, offering an alternative to traditional methods. nih.gov

Transition Metal Catalysis: Various transition metals catalyze reactions of indane-1,3-dione derivatives. Rhodium(II) acetate (B1210297) is used to catalyze reactions of 2-diazo-1,3-indanedione with various substrates, including benzene (B151609), to yield 2-phenyl-1H-indene-1,3(2H)-dione. Ruthenium complexes like RuCl₂(PPh₃)₃ have been used for halogenation reactions of the diazo compound.

Table 2: Examples of Catalytic Systems Used in Reactions of Indane-1,3-dione Derivatives

| Reaction Type | Catalyst System | Substrate | Product Type | Reference |

| Knoevenagel Condensation | 2-HEAF (Ionic Liquid) | Indan-1,3-dione | 2-Arylidene-indan-1,3-dione | acs.org |

| Radical Bromination | Visible Light / Photoredox | 1,3-Diketones | α,α-Dibromo-1,3-diketones | nih.gov |

| C-H Insertion | Rhodium(II) acetate | 2-Diazo-1,3-indanedione | 2-Phenyl-1H-indene-1,3(2H)-dione | |

| Halogenation | RuCl₂(PPh₃)₃ | 2-Diazo-1,3-indanedione | 2,3-Dibromo-1H-inden-1-one |

Advanced Spectroscopic and Structural Elucidation of 2 Bromomethyl 2 Phenyl Indan 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Assignments and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Bromomethyl-2-phenyl-indan-1,3-dione in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.

In ¹H NMR spectroscopy, the protons of the indan-1,3-dione backbone typically appear as a multiplet in the aromatic region, usually between δ 7.8 and 8.0 ppm. The protons of the C2-phenyl group also resonate in the aromatic region, generally between δ 7.2 and 7.5 ppm. A key diagnostic signal is the singlet corresponding to the methylene (B1212753) protons (-CH₂Br), which is expected to appear in the range of δ 3.5-4.5 ppm due to the deshielding effects of the adjacent bromine atom and the quaternary carbon.

¹³C NMR spectroscopy provides further structural confirmation. The two carbonyl carbons (C1 and C3) of the indan-dione ring are highly deshielded and typically exhibit sharp signals around δ 200 ppm. The quaternary carbon at the C2 position, bonded to both the phenyl and bromomethyl groups, would appear significantly downfield. Aromatic carbons of both the indan (B1671822) skeleton and the phenyl ring resonate in the characteristic δ 120-145 ppm range. The carbon of the bromomethyl group (-CH₂Br) is expected in the aliphatic region, typically between δ 30-40 ppm.

Conformational analysis, often supported by computational studies and Nuclear Overhauser Effect (NOE) experiments, suggests a relatively rigid bicyclic indan-1,3-dione core. nih.govsemanticscholar.org The five-membered ring of the indan system can adopt a slight envelope conformation. nih.gov The primary conformational flexibility arises from the rotation of the C2-phenyl group. The steric hindrance between the phenyl group, the bromomethyl group, and the carbonyl oxygens influences the preferred rotational angle of the phenyl ring relative to the indan scaffold.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromomethyl-2-phenyl-indan-1,3-dione

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indan Aromatic Protons | 7.8 - 8.0 (m) | 123.0 - 142.0 |

| Phenyl Protons | 7.2 - 7.5 (m) | 128.0 - 136.0 |

| -CH₂Br Protons | 3.5 - 4.5 (s) | 30.0 - 40.0 |

| C1, C3 (C=O) | - | ~200.0 |

| C2 (Quaternary) | - | 50.0 - 60.0 |

(Note: 's' denotes singlet, 'm' denotes multiplet. Values are estimates based on analogous structures.)

Vibrational Spectroscopy (FT-IR, Raman): Characterization of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of 2-Bromomethyl-2-phenyl-indan-1,3-dione.

The most prominent features in the FT-IR spectrum are the strong absorption bands associated with the carbonyl (C=O) groups of the 1,3-dione system. Due to coupling between the two carbonyls, two distinct stretching vibrations are typically observed: a symmetric stretch and a more intense asymmetric stretch, usually found in the region of 1700-1750 cm⁻¹. The exact positions can be influenced by the electronic effects of the substituents at the C2 position.

Aromatic C-H stretching vibrations from both the phenyl and indan rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within these aromatic rings give rise to a series of characteristic bands in the 1450-1600 cm⁻¹ range. nih.gov The aliphatic C-H stretching of the bromomethyl (-CH₂Br) group would be observed around 2850-2960 cm⁻¹. A key vibration for this molecule, the C-Br stretch, is expected to produce a moderate to strong band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. Theoretical calculations on the related molecule 2-phenyl-1H-indene-1,3(2H)-dione have been used to assign vibrational modes in detail. scispace.com

Table 2: Characteristic Vibrational Frequencies for 2-Bromomethyl-2-phenyl-indan-1,3-dione

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Asymmetric Stretch | 1735 - 1750 | Strong |

| C=O | Symmetric Stretch | 1700 - 1720 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (-CH₂) | Stretch | 2850 - 2960 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-Br | Stretch | 500 - 600 | Medium-Strong |

(Note: Values are estimates based on analogous structures.)

Single Crystal X-ray Diffraction Analysis: Precise Molecular Geometry and Solid-State Packing

The indan-1,3-dione core is expected to be nearly planar. The central five-membered ring may exhibit a slight pucker or envelope conformation. nih.gov The geometry around the sp³-hybridized C2 carbon would be tetrahedral. The bond lengths and angles would conform to standard values: C-C bonds around 1.54 Å, C=O bonds approximately 1.21 Å, aromatic C-C bonds near 1.39 Å, and the C-Br bond length around 1.94 Å.

Table 3: Predicted Molecular Geometry Parameters for 2-Bromomethyl-2-phenyl-indan-1,3-dione

| Parameter | Description | Expected Value |

|---|---|---|

| C=O Bond Length | Carbonyl bond distance | ~1.21 Å |

| C-Br Bond Length | Carbon-bromine bond distance | ~1.94 Å |

| C2-C(Phenyl) Bond Length | Bond between C2 and phenyl ring | ~1.52 Å |

| O=C-C2-C=O Torsion Angle | Dihedral angle of the dicarbonyl system | Near 0° (for planarity) |

| Phenyl Ring Orientation | Dihedral angle relative to indan plane | Variable, influenced by packing |

(Note: Values are estimates based on standard bond lengths and data from analogous crystal structures.)

High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, confirming the elemental composition of 2-Bromomethyl-2-phenyl-indan-1,3-dione. The expected monoisotopic mass for C₁₆H₁₁⁷⁹BrO₂ is 313.9942 g/mol , and for C₁₆H₁₁⁸¹BrO₂ is 315.9922 g/mol . The presence of bromine results in a characteristic isotopic pattern for the molecular ion [M]⁺ or protonated molecule [M+H]⁺, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pathways under techniques like Electron Ionization (EI-MS) can offer further structural insights. Common fragmentation patterns for this molecule are expected to include:

Loss of a bromine radical (•Br): This would lead to a prominent fragment ion [M-Br]⁺.

Loss of the bromomethyl radical (•CH₂Br): This cleavage results in the formation of the stable 2-phenyl-indan-1,3-dione cation.

Loss of carbon monoxide (CO): Sequential loss of one or two CO molecules from the dione (B5365651) system is a characteristic fragmentation for indandiones.

Cleavage of the phenyl group: Loss of the phenyl radical (•C₆H₅) can also occur.

Table 4: Predicted HRMS Data and Major Fragmentation for 2-Bromomethyl-2-phenyl-indan-1,3-dione

| Ion Formula | Description | Calculated m/z (for ⁷⁹Br) |

|---|---|---|

| [C₁₆H₁₁BrO₂]⁺ | Molecular Ion | 313.9942 |

| [C₁₆H₁₁O₂]⁺ | Loss of •Br | 235.0759 |

| [C₁₅H₁₁O₂]⁺ | Loss of •CH₂Br | 223.0759 |

| [C₁₅H₁₁BrO]⁺ | Loss of CO from molecular ion | 285.9993 |

(Note: m/z values are for the monoisotopic mass.)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence): Investigation of Photophysical Properties

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 2-Bromomethyl-2-phenyl-indan-1,3-dione is expected to be dominated by contributions from the phenyl and indan-1,3-dione chromophores. Typically, 2-substituted indan-1,3-diones exhibit multiple absorption bands. researchgate.net

Intense bands in the UV region (around 200-280 nm) can be assigned to π→π* transitions within the aromatic systems. A lower energy, less intense band, often extending into the near-UV or visible region (300-400 nm), is characteristic of the n→π* transition associated with the carbonyl groups. researchgate.netnih.gov The position and intensity of these bands are sensitive to the solvent polarity.

Fluorescence spectroscopy investigates the emission of light from the excited state. Many indan-1,3-dione derivatives are known to be weakly fluorescent or non-fluorescent, as non-radiative decay pathways (like intersystem crossing or internal conversion) can be highly efficient. The presence of the heavy bromine atom can further promote intersystem crossing to the triplet state, quenching fluorescence. Studies on related compounds like 2-acetylindan-1,3-dione show complex excited-state dynamics, including the possibility of excited-state intramolecular proton transfer (ESIPT) if a suitable proton donor is present, which significantly affects the emission properties. researchgate.netnih.gov However, in the absence of such a group in the target molecule, significant fluorescence is not expected.

Table 5: Predicted Electronic Absorption Properties for 2-Bromomethyl-2-phenyl-indan-1,3-dione

| Transition Type | Expected λₘₐₓ Range (nm) | Chromophore |

|---|---|---|

| π→π* | 200 - 280 | Aromatic Rings |

| n→π* | 300 - 400 | Carbonyl Groups (C=O) |

(Note: λₘₐₓ values are estimates and can vary with solvent.)

Circular Dichroism (CD) Spectroscopy for Chiral Analogues (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The target compound, 2-Bromomethyl-2-phenyl-indan-1,3-dione, possesses a single quaternary carbon at the C2 position, but it is not a stereocenter as it is bonded to two identical carbonyl-containing arms of the ring in terms of connectivity. Therefore, the molecule is achiral and does not have chiral analogues, making it CD-inactive.

If a chiral center were introduced elsewhere in the molecule, or if the compound were used as a derivatizing agent for a chiral molecule, CD spectroscopy could then be a valuable tool for determining absolute configuration and studying conformational preferences in solution. However, for the compound as defined, this technique is not applicable.

Computational and Theoretical Investigations of 2 Bromomethyl 2 Phenyl Indan 1,3 Dione

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Properties

No specific studies utilizing Density Functional Theory (DFT) or Ab Initio methods to investigate the electronic structure and molecular properties of 2-Bromomethyl-2-phenyl-indan-1,3-dione have been identified. Such calculations would typically be employed to determine properties like HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution, providing insights into the molecule's reactivity and stability.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

There are no available computational studies that predict or interpret the spectroscopic parameters for 2-Bromomethyl-2-phenyl-indan-1,3-dione. Theoretical calculations are often used to complement experimental data by assigning NMR chemical shifts and vibrational frequencies (FTIR, Raman) to specific atomic nuclei and vibrational modes within the molecule.

Conformational Analysis and Energy Landscape Mapping

A conformational analysis and energy landscape mapping for 2-Bromomethyl-2-phenyl-indan-1,3-dione has not been found in the reviewed literature. This type of study would involve computational methods to identify stable conformers, determine their relative energies, and calculate the energy barriers for interconversion, which is crucial for understanding the molecule's three-dimensional structure and flexibility.

Computational Elucidation of Reaction Mechanisms and Transition States

While the indan-1,3-dione scaffold is known to participate in various chemical reactions, no computational studies elucidating the specific reaction mechanisms or identifying the transition states for reactions involving 2-Bromomethyl-2-phenyl-indan-1,3-dione were found.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

No research detailing molecular dynamics (MD) simulations to study the solution-phase behavior or intermolecular interactions of 2-Bromomethyl-2-phenyl-indan-1,3-dione is currently available. MD simulations would provide valuable information on how the molecule behaves in a solvent, including its solvation dynamics and potential for forming aggregates.

Quantitative Structure-Property Relationship (QSPR) Modeling

There are no published QSPR models that specifically include 2-Bromomethyl-2-phenyl-indan-1,3-dione. QSPR studies establish mathematical relationships between the structural features of molecules and their physicochemical properties, but data for this particular compound appears to be absent from datasets used in published models.

Exploration of Biological Activities and Structure Activity Relationships Sar of 2 Bromomethyl 2 Phenyl Indan 1,3 Dione and Its Analogues

Investigations into Antimicrobial Properties (in vitro antibacterial and antifungal activity)

In Vitro Efficacy Assessment Against Select Pathogens

Derivatives of 2-phenyl-indan-1,3-dione have been evaluated for their in vitro antibacterial and antifungal efficacy. While specific data for 2-Bromomethyl-2-phenyl-indan-1,3-dione is not extensively detailed in publicly available literature, studies on closely related analogues provide valuable insights. For instance, various 2-arylidene-1,3-indandione derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In a study evaluating a series of novel 1,3-indanedione derivatives, compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. nih.gov The results indicated that some derivatives possessed moderate antibacterial activity. nih.gov Similarly, other research has highlighted the potential of substituted 2-benzylidene-1,3-indandiones, demonstrating a range of antimicrobial activity. researchgate.net For antifungal activity, certain 1,3-indanedione derivatives have been screened against fungal strains like Candida albicans, with some compounds showing more potent activity than others. nih.gov

The following table summarizes the antimicrobial activity of selected indan-1,3-dione analogues against various pathogens, as reported in the literature.

| Compound Type | Pathogen | Activity | Reference |

| 2-Arylidene-1,3-indandione derivatives | Gram-positive and Gram-negative bacteria | Moderate | researchgate.net |

| Novel 1,3-Indanedione derivatives | Staphylococcus aureus, Escherichia coli | Moderate | nih.gov |

| Novel 1,3-Indanedione derivatives | Candida albicans | Potent (some derivatives) | nih.gov |

| Substituted 2-benzylidene-1,3-indandiones | Various bacteria | Varied | researchgate.net |

Elucidation of Proposed Mechanisms of Action at the Cellular Level

The precise mechanisms by which 2-Bromomethyl-2-phenyl-indan-1,3-dione and its analogues exert their antimicrobial effects are still under investigation. However, based on the chemical structure of the indan-1,3-dione core, several potential mechanisms have been proposed. The dicarbonyl group in the indan-1,3-dione structure is a key feature that could contribute to its biological activity. This reactive moiety may interact with essential microbial enzymes or proteins, leading to the disruption of cellular processes.

One proposed mechanism involves the inhibition of enzymes crucial for microbial survival. For example, some heterocyclic compounds containing a dicarbonyl system have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. researchgate.net It is plausible that indan-1,3-dione derivatives could act in a similar manner. Furthermore, the lipophilic nature of the phenyl group and the reactive bromomethyl substituent in the target compound could facilitate its transport across microbial cell membranes, allowing it to reach intracellular targets more effectively. The disruption of cell membrane integrity or function is another potential mechanism of action.

Anti-Inflammatory Activities

The indan-1,3-dione scaffold is recognized for its anti-inflammatory properties. nih.gov Investigations into 2-aryl-1,3-indandiones, a class of compounds closely related to the subject of this article, have demonstrated their potential as anti-inflammatory agents. nih.gov

While specific in vitro studies and mechanistic pathway elucidations for 2-Bromomethyl-2-phenyl-indan-1,3-dione are limited in accessible literature, research on analogous structures provides a basis for understanding their potential anti-inflammatory action. For instance, studies on other 2-substituted indan-1,3-dione derivatives have shown that they can modulate inflammatory responses. nih.gov

Antitumor and Antiproliferative Activities

The potential of indan-1,3-dione derivatives as anticancer agents has been an active area of research. nih.gov Various analogues have demonstrated significant antiproliferative activity against a range of human cancer cell lines in vitro.

Studies on 2-arylidene-indan-1,3-dione derivatives have shown that their antiproliferative efficacy is dependent on the specific cancer cell line and the nature of the substituents on the arylidene moiety. researchgate.net For example, certain derivatives have shown inhibitory effects against lung, breast, and cervical cancer cell lines. researchgate.net

The molecular targets through which these compounds exert their antitumor effects are multifaceted. One of the proposed mechanisms is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. mdpi.com Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. The indan-1,3-dione scaffold can serve as a framework for the design of kinase inhibitors. For instance, certain azaindole derivatives with structural similarities have shown high affinity for cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, with IC50 values in the micromolar to nanomolar range. mdpi.com

The following table presents a summary of the antiproliferative activity of selected indan-1,3-dione analogues against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity | Reference |

| 2-Arylidene-indan-1,3-dione derivatives | Lung, Breast, Cervical | Varies with substitution | researchgate.net |

| Azaindole derivatives (structural analogues) | Various tumor cell lines | Micromolar to nanomolar inhibition | mdpi.com |

Enzyme Inhibition Studies

The ability of 2-Bromomethyl-2-phenyl-indan-1,3-dione and its analogues to inhibit specific enzymes is a key aspect of their biological activity. The indan-1,3-dione core serves as a versatile scaffold for designing potent enzyme inhibitors.

Biochemical Characterization of Inhibitory Potency

The inhibitory potency of these compounds is often characterized by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The lower the IC50 value, the more potent the inhibitor. The biochemical characterization of enzyme inhibition by these compounds often involves kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

The following table provides examples of enzyme inhibition by indan-1,3-dione analogues.

| Compound Class | Enzyme Target | IC50 Value | Reference |

| Indoline-2,3-dione-based derivatives | α-Glucosidase | Micromolar range | nih.gov |

| Indoline-2,3-dione-based derivatives | α-Amylase | Micromolar range | nih.gov |

| Azaindole derivatives | Cyclin-dependent kinase 1 (CDK1) | 0.41 µM and 0.85 µM | mdpi.com |

Ligand-Protein Interaction Analysis (e.g., molecular docking, binding site elucidation)

No specific molecular docking or binding site elucidation studies for 2-Bromomethyl-2-phenyl-indan-1,3-dione have been reported in the scientific literature. While research on other indandione derivatives has explored their interactions with various protein targets, these findings are not directly applicable to the title compound.

Antioxidant Potential and Related Mechanistic Studies

There is no available data from in vitro or in vivo studies detailing the antioxidant capacity or mechanistic pathways for 2-Bromomethyl-2-phenyl-indan-1,3-dione. Studies on other indandione derivatives have occasionally reported antioxidant properties, often linked to different structural motifs not present in the specified compound. ijpsr.comtaylorfrancis.com

Structure-Activity Relationship (SAR) Studies of Substituted 2-Bromomethyl-2-phenyl-indan-1,3-dione Derivatives for Biological Response

Specific structure-activity relationship studies focusing on derivatives of 2-Bromomethyl-2-phenyl-indan-1,3-dione are absent from the current body of scientific literature. SAR studies require a series of related compounds with systematic structural modifications and their corresponding biological activity data, which has not been published for this particular chemical scaffold.

Applications of 2 Bromomethyl 2 Phenyl Indan 1,3 Dione As a Versatile Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

The indane-1,3-dione moiety is a privileged structural motif found in numerous natural products, pharmaceuticals, and functional materials. researchgate.net Its synthetic utility stems from multiple reactive sites: two electrophilic carbonyl groups and a highly reactive methylene (B1212753) group at the C-2 position, which is readily functionalized. nih.gov In 2-Bromomethyl-2-phenyl-indan-1,3-dione, the C-2 position is quarternary, and the introduction of the bromomethyl group provides a key site for nucleophilic substitution reactions, allowing for the facile introduction of various substituents and the extension of the molecular framework.

The core indane-1,3-dione structure is a suitable substrate for a variety of organic transformations that build molecular complexity, including:

Knoevenagel Condensations: The active methylene group in unsubstituted indane-1,3-dione readily participates in Knoevenagel reactions with aldehydes and ketones. nih.gov

Michael Additions: Derivatives like 2-arylidene-1,3-indanediones act as excellent Michael acceptors.

Cascade/Domino Reactions: The scaffold is widely employed in one-pot multicomponent reactions to construct complex fused and spirocyclic systems under mild and environmentally benign conditions. researchgate.net

Recent research has demonstrated the use of indane-1,3-dione derivatives in organocatalytic cascade reactions to produce spiroindane-1,3-diones and other complex polycyclic structures with high selectivity. researchgate.net The versatility of the indane-1,3-dione backbone makes it a cornerstone for synthesizing architecturally complex and biologically significant molecules. nih.govresearchgate.net

Role in the Construction of Diverse Heterocyclic Systems

The indane-1,3-dione skeleton is a prolific precursor for the synthesis of a vast range of fused heterocyclic systems containing nitrogen, oxygen, and sulfur. researchgate.netresearchgate.net The reactivity of its bromo-derivatives is particularly notable in this regard. For instance, 2-bromo-2-phenyl-indan-1,3-dione and its substituted analogues serve as key electrophilic partners in cyclocondensation reactions.

A significant application is the regioselective synthesis of benzo[b]indeno[1,2-e] researchgate.netresearchgate.netthiazin-11(10aH)-ones. This is achieved through the cyclocondensation of 2-bromo-2-(substituted phenyl)-1H-indene-1,3(2H)-diones with various 2-aminobenzenethiols. researchgate.nettandfonline.comtandfonline.com The reaction proceeds conveniently in refluxing ethanol (B145695), yielding complex heterocyclic products in moderate to good yields. researchgate.net This transformation likely occurs through an initial nucleophilic substitution, followed by ring-opening and subsequent intramolecular cyclization. researchgate.net

Table 1: Synthesis of Benzo[b]indeno[1,2-e] researchgate.netresearchgate.netthiazin-11(10aH)-one Derivatives

| 2-Bromo-2-phenyl-indan-1,3-dione Derivative | 2-Aminobenzenethiol Derivative | Product | Yield (%) |

|---|---|---|---|

| 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione | 2-aminobenzenethiol | 10a-phenylbenzo[b]indeno[1,2-e] researchgate.netresearchgate.netthiazin-11(10aH)-one | 70-85% researchgate.net |

| 2,5-dibromo-2-phenyl-1H-indene-1,3(2H)-dione | 2-amino-4-chlorobenzenethiol | 3-bromo-7-chloro-10a-phenylbenzo[b]indeno[1,2-e] researchgate.netresearchgate.netthiazin-11(10aH)-one | 42-60% researchgate.nettandfonline.com |

Beyond thiazinones, the indane-1,3-dione scaffold is used to synthesize a wide variety of other heterocyclic systems, including indenopyridines (4-azafluorenones), indenofurans, indenopyrazoles, indenopyrimidines, bis-thiazoles, and bis-thiazolidinones. researchgate.netnih.govbenthamscience.com Its role as a foundational element in heterocyclic chemistry is well-established, providing access to molecules with promising biological activities. researchgate.netbenthamscience.com

Precursor for the Development of Functional Materials (e.g., NLO-active compounds, electron acceptors)

The indane-1,3-dione core is an intrinsically strong electron-accepting moiety, a property that makes its derivatives highly valuable in materials science. nih.govencyclopedia.pub This electron-deficient nature is exploited in the design of functional materials for applications in organic electronics, photopolymerization, and nonlinear optics (NLO). nih.govencyclopedia.pub

The electron-accepting strength of the indane-1,3-dione scaffold can be further enhanced by functionalizing the ketone groups with stronger electron-withdrawing groups, such as malononitrile (B47326), to create powerful acceptors like 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. nih.govencyclopedia.pub These strong acceptors are ideal components for creating "push-pull" dyes, where they are linked to an electron-donating group. researchgate.net Such molecules are essential for NLO applications, which have potential uses in optical computing, data storage, and optical switching. nih.gov

The design of NLO-active chromophores often involves pairing a potent donor with a potent acceptor through a π-conjugated bridge. The indane-1,3-dione framework is a favored choice for the acceptor component in these designs due to its ability to facilitate intramolecular charge transfer upon excitation, a key requirement for NLO activity.

Development of Novel Reagents and Catalysts Based on the Indane-1,3-dione Framework

While primarily utilized as a synthetic building block, the unique structure and electronic properties of the indane-1,3-dione framework also allow for its development into specialized reagents. A notable example is its use in creating chemosensors for ion detection. nih.gov

By combining the strong electron-accepting indane-1,3-dione unit with an electron donor that is linked to a crown ether, a "push-pull" dye capable of ion sensing can be synthesized. nih.gov Crown ethers are macrocyclic ligands known for their ability to selectively bind specific metal cations. When the crown ether portion of the sensor molecule binds to a target cation, it can alter the electron-donating ability of the attached donor group. This, in turn, modifies the intramolecular charge transfer characteristics of the entire molecule, leading to a detectable change in its optical properties, such as its absorption or fluorescence spectrum. This allows for the selective detection of ions like Sr²⁺ and Ba²⁺. nih.gov

Although less explored, the rigid bicyclic structure of indane-1,3-dione could also serve as a scaffold for designing novel ligands for catalysis. By attaching specific coordinating groups to the aromatic ring or other positions, it may be possible to create chiral catalysts or reagents for asymmetric synthesis, representing a promising area for future research.

Future Research Directions and Outlook for 2 Bromomethyl 2 Phenyl Indan 1,3 Dione Chemistry

Development of Highly Efficient and Sustainable Synthetic Methodologies

The future synthesis of 2-Bromomethyl-2-phenyl-indan-1,3-dione and its derivatives will undoubtedly be guided by the principles of green chemistry, focusing on efficiency, safety, and environmental stewardship.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents a powerful and sustainable strategy for the selective bromination of the methyl group on a precursor molecule. nih.gov This approach avoids the use of harsh and toxic traditional brominating agents by employing photocatalysts that can be activated by low-energy visible light, leading to highly efficient and controlled radical-based transformations.

Biocatalysis: The use of halogenase enzymes represents a frontier in sustainable synthesis. researchgate.netgoogle.comcambridgemedchemconsulting.com These enzymes can catalyze the regioselective halogenation of organic molecules under mild, aqueous conditions, offering an environmentally benign alternative to conventional chemical methods. researchgate.netnih.gov Future research could focus on identifying or engineering halogenases capable of specifically targeting the methyl group of a 2-methyl-2-phenyl-indan-1,3-dione precursor.

| Synthetic Methodology | Key Advantages |

| Photoredox Catalysis | High selectivity, mild reaction conditions, use of visible light. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. |

| Biocatalysis | Environmentally friendly, high regioselectivity, mild conditions. researchgate.netgoogle.comcambridgemedchemconsulting.comnih.gov |

Advanced Mechanistic Elucidation of Its Chemical and Biological Interactions

A thorough understanding of the reaction mechanisms and biological interactions of 2-Bromomethyl-2-phenyl-indan-1,3-dione is crucial for its rational application.

In Situ Spectroscopic Monitoring: Techniques such as real-time NMR and FT-IR spectroscopy can provide invaluable insights into the transient intermediates and transition states involved in the chemical transformations of 2-Bromomethyl-2-phenyl-indan-1,3-dione. This will allow for a detailed mapping of reaction pathways and the identification of key mechanistic features.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates. These theoretical studies, when coupled with experimental data, will offer a comprehensive understanding of the molecule's reactivity.

Kinetic Studies of Biological Interactions: Should this compound or its derivatives show biological activity, detailed kinetic studies will be essential to elucidate their mechanism of action. Techniques like stopped-flow spectroscopy can be used to measure the rates of binding and conformational changes upon interaction with biological targets. researchgate.net

Exploration of Novel and Uncharted Chemical Transformations

The unique combination of functional groups in 2-Bromomethyl-2-phenyl-indan-1,3-dione opens the door to a wide array of unexplored chemical transformations.

Cycloaddition Reactions: The indan-1,3-dione core, particularly in its enol form, can potentially participate in various cycloaddition reactions. The bromomethyl group could be transformed into other functionalities that could act as dienophiles or dipolarophiles, enabling the synthesis of novel polycyclic and heterocyclic systems.

Cross-Coupling Reactions: The carbon-bromine bond in the bromomethyl group is a prime handle for participating in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This would allow for the introduction of a wide range of substituents, leading to the creation of diverse molecular architectures.

Organocatalyzed Reactions: The dicarbonyl moiety of the indan-1,3-dione scaffold is susceptible to activation by organocatalysts. Future research could explore enantioselective transformations of 2-Bromomethyl-2-phenyl-indan-1,3-dione mediated by chiral organocatalysts, leading to the synthesis of optically active derivatives.

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The principles of medicinal chemistry and materials science can guide the rational design of novel analogues of 2-Bromomethyl-2-phenyl-indan-1,3-dione with fine-tuned properties.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the phenyl ring, the indan-1,3-dione core, and the bromomethyl group, comprehensive SAR studies can be conducted. This will help in identifying the key structural features responsible for any observed biological activity or material property, paving the way for the design of more potent and selective analogues.

Pharmacophore Modeling and Molecular Docking: In the context of drug discovery, computational tools such as pharmacophore modeling and molecular docking can be used to design analogues that fit specifically into the active site of a biological target. This in silico approach can significantly accelerate the discovery of new therapeutic agents.

Bioisosteric Replacement Strategies: The bromine atom or the entire bromomethyl group can be replaced with other functional groups (bioisosteres) that have similar steric and electronic properties. cambridgemedchemconsulting.com This strategy can be used to modulate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, while retaining its desired biological activity.

Synergistic Integration of Experimental and Computational Approaches for Predictive Modeling and Discovery

The future of chemical research on 2-Bromomethyl-2-phenyl-indan-1,3-dione will heavily rely on the seamless integration of experimental and computational methods.

Predictive Reaction Modeling: By combining experimental data from high-throughput screening with machine learning algorithms, it will be possible to develop predictive models for the outcomes of various chemical reactions involving this compound. This will enable the in silico design of synthetic routes and the prediction of reaction yields and selectivities.

Virtual Screening for Biological Targets: Large virtual libraries of 2-Bromomethyl-2-phenyl-indan-1,3-dione analogues can be screened against various biological targets using computational docking and molecular dynamics simulations. This will help in identifying promising lead compounds for further experimental validation.

QSAR and QSPR Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of 2-Bromomethyl-2-phenyl-indan-1,3-dione derivatives with their biological activities and physicochemical properties. These models will serve as powerful tools for the predictive design of new molecules with desired characteristics.

Q & A

Q. What are the recommended synthetic routes for 2-Bromomethyl-2-phenyl-indan-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized indan-1,3-dione precursor. A common approach is the radical bromination of 2-methyl-2-phenyl-indan-1,3-dione using N-bromosuccinimide (NBS) under UV light or AIBN initiation in a solvent like CCl₄ or acetonitrile . Key optimization parameters include:

- Temperature : 60–80°C to balance reaction rate and selectivity.

- Stoichiometry : A 1:1 molar ratio of precursor to NBS minimizes polybromination.

- Purification : Column chromatography (silica gel, hexane/EtOAc) yields >90% purity.

Q. What spectroscopic techniques are critical for characterizing 2-Bromomethyl-2-phenyl-indan-1,3-dione, and how should data contradictions be addressed?

Methodological Answer:

- NMR : Use - and -NMR to confirm the bromomethyl group (δ ~4.3 ppm for , δ ~30 ppm for ). Contradictions in integration values may arise from residual solvents; employ deuterated solvents (e.g., CDCl₃) and peak deconvolution .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS ensures molecular ion confirmation (expected m/z: 315.0 [M+H]). Discrepancies between calculated and observed masses require recalibration with internal standards .

- IR : Confirm carbonyl stretches (~1750 cm) and C-Br bonds (~560 cm).

Q. What safety protocols are essential when handling 2-Bromomethyl-2-phenyl-indan-1,3-dione in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- First Aid :

- Skin Contact : Wash immediately with soap/water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data for 2-Bromomethyl-2-phenyl-indan-1,3-dione be refined using SHELX software, and what challenges arise in resolving disordered structures?

Methodological Answer:

- Structure Solution : Use SHELXD for phase determination via direct methods. Input .hkl files from single-crystal X-ray diffraction (SC-XRD) .

- Refinement (SHELXL) : Apply restraints for the bromomethyl group’s positional disorder. Challenges include:

- Validation : Check R-factor convergence (<5%) and ADPs using ORTEP-3 for graphical representation .

Q. How can contradictory biological activity data for 2-Bromomethyl-2-phenyl-indan-1,3-dione be resolved across studies?

Methodological Answer: Discrepancies in antimicrobial or cytotoxic activity often stem from:

- Assay Variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines) .

- Solvent Effects : Use DMSO concentrations <1% to avoid false negatives .

- Statistical Validation : Apply ANOVA or Student’s t-test with p <0.05 significance. Triangulate results with computational docking (e.g., AutoDock Vina) to verify target binding .

Q. What computational methods are suitable for predicting the reactivity of 2-Bromomethyl-2-phenyl-indan-1,3-dione in nucleophilic substitution reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.